Cas no 1289267-86-2 (6-Bromoimidazo[1,2-a]pyrimidin-3-amine)
6-Bromoimidazo[1,2-a]pyrimidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromoimidazo[1,2-a]pyrimidin-3-amine
- 1289267-86-2
-
- Inchi: 1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2
- InChI Key: GYJHLPWFPBVTOW-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=NC=C(N)N2C=1
Computed Properties
- Exact Mass: 211.96976g/mol
- Monoisotopic Mass: 211.96976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56.2Ų
6-Bromoimidazo[1,2-a]pyrimidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2125806-1g |
6-Bromoimidazo[1,2-a]pyrimidin-3-amine |
1289267-86-2 | 97% | 1g |
¥7182.00 | 2024-08-09 |
6-Bromoimidazo[1,2-a]pyrimidin-3-amine Related Literature
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 6-Bromoimidazo[1,2-a]pyrimidin-3-amine
Recent Advances in the Study of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine (CAS: 1289267-86-2): A Promising Scaffold in Medicinal Chemistry
The compound 6-Bromoimidazo[1,2-a]pyrimidin-3-amine (CAS: 1289267-86-2) has recently emerged as a significant focus in medicinal chemistry research due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold has demonstrated remarkable biological activities, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its synthetic pathways, structure-activity relationships (SAR), and therapeutic potential, positioning it as a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study highlighted the compound's ability to form stable interactions with the ATP-binding site of BTK, demonstrating potent inhibitory activity with an IC50 value of 12 nM. This finding suggests its potential application in treating B-cell malignancies and autoimmune disorders.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 6-Bromoimidazo[1,2-a]pyrimidin-3-amine derivatives were evaluated for their antimicrobial properties. The research team synthesized a series of analogs and tested them against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. Several derivatives showed promising activity with MIC values ranging from 2-8 μg/mL, indicating their potential as novel antibacterial agents.
The synthetic accessibility of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine has also been improved through recent methodological developments. A 2024 publication in Organic Process Research & Development described an optimized two-step synthesis from commercially available starting materials, achieving an overall yield of 78% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production and could facilitate further pharmacological studies.
Structural modifications of the 6-Bromoimidazo[1,2-a]pyrimidin-3-amine core have yielded compounds with diverse biological activities. Recent computational studies using molecular docking and dynamics simulations have provided insights into the pharmacophore requirements for different target proteins, guiding the design of more selective and potent derivatives. These findings are particularly relevant for developing targeted therapies with reduced off-target effects.
Looking forward, the unique properties of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine suggest its potential application in multiple therapeutic areas. Current research efforts are focusing on expanding its utility beyond kinase inhibition and antimicrobial activity, exploring possibilities in neurodegenerative diseases and metabolic disorders. The compound's favorable physicochemical properties and demonstrated biological activities make it a valuable scaffold for future drug discovery programs.
1289267-86-2 (6-Bromoimidazo[1,2-a]pyrimidin-3-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)